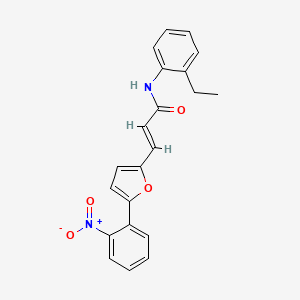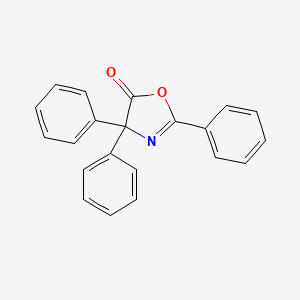
(4-Methylphenyl)(triphenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylphenyl)(triphenyl)silane is an organosilicon compound with the molecular formula C25H22Si It is characterized by a silicon atom bonded to one 4-methylphenyl group and three phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylphenyl)(triphenyl)silane typically involves the reaction of phenylmagnesium bromide with 4-methylphenyltrichlorosilane. The reaction is carried out in an inert atmosphere, often using tetrahydrofuran (THF) as a solvent. The reaction mixture is then quenched with water to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Methylphenyl)(triphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced using hydride donors to form silanes.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.
Major Products: The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(4-Methylphenyl)(triphenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: The compound can be used in the modification of biomolecules for enhanced stability and functionality.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of high-performance materials, including coatings, adhesives, and sealants
Mécanisme D'action
The mechanism of action of (4-Methylphenyl)(triphenyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures. This property is exploited in catalysis, where the compound acts as a catalyst or catalyst precursor in various chemical reactions .
Comparaison Avec Des Composés Similaires
Triphenylsilane: Similar in structure but lacks the 4-methylphenyl group.
Tetraphenylsilane: Contains four phenyl groups bonded to silicon.
Phenyltrimethylsilane: Features three methyl groups and one phenyl group bonded to silicon.
Uniqueness: (4-Methylphenyl)(triphenyl)silane is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural variation allows for specific applications in organic synthesis and materials science that are not possible with other organosilicon compounds .
Propriétés
Numéro CAS |
18858-75-8 |
|---|---|
Formule moléculaire |
C25H22Si |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
(4-methylphenyl)-triphenylsilane |
InChI |
InChI=1S/C25H22Si/c1-21-17-19-25(20-18-21)26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-20H,1H3 |
Clé InChI |
HBEZDGZGNCZVQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-bromodibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11945270.png)











